1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine
Description
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound featuring a partially hydrogenated 1,5-naphthyridine core substituted with a benzyl group at position 1 and a trifluoromethyl (-CF₃) group at position 4. Key identifiers include CAS numbers (e.g., 1356109-56-2 for the base compound and 1356110-30-9 for its hydrochloride salt) and synonyms such as ZINC91366518 .
Properties
CAS No. |
1356109-52-8 |
|---|---|
Molecular Formula |
C16H15F3N2 |
Molecular Weight |
292.30 g/mol |
IUPAC Name |
1-benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,5-naphthyridine |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)15-9-8-14-13(20-15)7-4-10-21(14)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2 |
InChI Key |
PVXOALXNOAWEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=N2)C(F)(F)F)N(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a trifluoromethyl-substituted ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, using reagents such as sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol.
Substitution: Sodium methoxide, lithium aluminum hydride, tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of novel materials with unique chemical properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tetrahydro-1,5-naphthyridines
6-Methoxy-8-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine
- Substituents : Methoxy (-OCH₃) at position 6 and methyl (-CH₃) at position 6.
- Key Differences: Methoxy and methyl groups are electron-donating, contrasting with the electron-withdrawing -CF₃ group in the target compound. Methoxy groups may enhance solubility but reduce metabolic stability compared to -CF₃ .
6-(Trifluoromethyl)-1,2,3,4-tetrahydro-2,7-naphthyridine
- Substituents : -CF₃ at position 6 but fused to a 2,7-naphthyridine core.
- Key Differences : The 2,7-naphthyridine isomer has a distinct ring topology, which may influence binding geometry in biological targets. The position of the -CF₃ group relative to the nitrogen atoms could modulate acidity and hydrogen-bonding capacity .
Fused-Ring Analogues
Tetrahydro-6H-chromeno[4,3-b][1,5]naphthyridine
- Structure : Chromene ring fused to the 1,5-naphthyridine core.
- However, this may reduce solubility compared to the benzyl-substituted target compound .
Tetrahydro-6H-quinolino[4,3-b][1,5]naphthyridine
- Structure: Quinoline fused to the naphthyridine core.
- Key Differences: The quinoline moiety introduces a basic nitrogen, altering pH-dependent solubility and bioavailability. The target compound’s benzyl group offers steric bulk without additional basic sites, which may improve selectivity in certain applications .
Physicochemical Properties
Commercial and Practical Considerations
- The hydrochloride salt of the target compound is listed as available from multiple suppliers (e.g., CymitQuimica), whereas non-trifluoromethyl analogues are less commonly commercialized .
- Discontinuation of some fluorinated compounds (e.g., 6-(trifluoromethyl)-1H-1,3-benzodiazole-4-carboxylic acid) highlights the importance of substituent choice in maintaining industrial relevance .
Biological Activity
1-Benzyl-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS No. 1356109-52-8) is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C16H15F3N2
- Molecular Weight : 302.22 g/mol
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Naphthyridine compounds have been shown to induce apoptosis in cancer cells through various pathways, including cell cycle arrest and the activation of pro-apoptotic factors.
- Case Studies :
Neuroprotective Effects
Naphthyridines have also been studied for their neuroprotective properties:
- Monoamine Oxidase Inhibition : Some derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antimicrobial Activity
Naphthyridine derivatives have shown promise as antimicrobial agents:
- Inhibition of Pathogens : Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, although specific data on this compound is limited .
Structure-Activity Relationship (SAR)
The biological activity of naphthyridines often correlates with their structural features:
| Structural Feature | Biological Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and bioavailability |
| Benzyl Substitution | Modulates interaction with biological targets |
| Tetrahydro Configuration | Influences receptor binding affinity |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- In Vivo Studies : Evaluating therapeutic efficacy in animal models.
- Combination Therapies : Investigating synergistic effects with existing anticancer or neuroprotective agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
